Phenyl styryl sulfone

Vue d'ensemble

Description

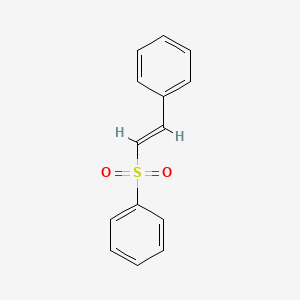

Phenyl styryl sulfone is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Phenyl trans-styryl sulfone, also known as (E)-[2-(Phenylsulfonyl)vinyl]benzene or Phenyl styryl sulfone, is a chemical compound with the linear formula C6H5CH=CHSO2C6H5 . This compound has been employed as a vinyl sulfone drug .

Target of Action

It has been used in the selective kidney disease medium (skdm-2) for bacterial growth , suggesting that it may target bacterial cells.

Mode of Action

One study suggests that the α-amino c(sp3) radical adds to the double bond of phenyl trans-styryl sulfone, yielding another c(sp3) radical that leads to the final vinylation .

Biochemical Pathways

Its role in the electrochemical oxidative α-c(sp3)–h functionalization of tertiary amines suggests it may influence pathways involving these amines .

Result of Action

Phenyl trans-styryl sulfone has been used as a vinyl sulfone drug in the selective kidney disease medium (SKDM-2) for bacterial growth

Analyse Biochimique

Biochemical Properties

Phenyl trans-styryl sulfone plays a significant role in biochemical reactions, particularly as a vinyl sulfone drug. It has been employed in selective kidney disease mediums for bacterial growth . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been shown to bind to metal ions and generate reactive radicals in the presence of formamide, which can polymerize styrene and other monomers . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

Phenyl trans-styryl sulfone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used as a building block for proteomics research, indicating its role in studying protein interactions and functions . The compound’s ability to generate reactive radicals can affect cellular redox states and signaling pathways, potentially leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, Phenyl trans-styryl sulfone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For example, it has been used in electrochemical oxidative α-C (sp3)–H functionalization of tertiary amines, where it participates in radical vinylation reactions . The compound’s ability to form reactive intermediates, such as α-amino radical cations and iminium cations, underscores its role in complex biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl trans-styryl sulfone can change over time due to its stability and degradation. The compound is known for its high thermal stability and resistance to oxidation . Long-term studies have shown that it maintains its activity and function in various experimental conditions, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of Phenyl trans-styryl sulfone vary with different dosages in animal models. At therapeutic doses, the compound has shown efficacy in preclinical disease models without significant side effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

Phenyl trans-styryl sulfone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s ability to generate reactive radicals can influence metabolic processes, such as oxidative phosphorylation and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Phenyl trans-styryl sulfone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

Phenyl trans-styryl sulfone’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its role in cellular processes and biochemical reactions.

Activité Biologique

Phenyl styryl sulfone (PSS), also known as [(E)-2-(benzenesulfonyl)ethenyl]benzene, is an organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of PSS, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in neuroprotection.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₂O₂S and a molar mass of approximately 244.31 g/mol. It features a phenyl group, a styryl group, and a sulfone functional group, which contribute to its unique chemical properties and biological activity. The compound exhibits cis-trans isomerism due to the presence of double bonds, enhancing its reactivity.

Anticancer Activity

PSS has been documented for its anticancer properties , particularly its ability to selectively inhibit tumor cell proliferation while sparing normal cells. Research indicates that PSS induces apoptosis in various cancer cell lines, making it a promising candidate for further development in cancer therapeutics.

Case Studies

- In Vitro Studies : In a study involving multiple cancer cell lines, PSS demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis through the activation of the JNK signaling pathway, which is critical for regulating cell growth and survival .

- Mechanistic Insights : The anticancer activity of PSS is believed to be mediated by its ability to enhance the phosphorylation of c-Jun protein via JNK activation, suggesting a mechanism similar to that of pro-inflammatory cytokines . This pathway is crucial for inducing apoptosis in tumor cells.

Anti-Inflammatory Effects

PSS has also been studied for its potential in modulating inflammatory responses. It interacts with proteins involved in inflammatory pathways, particularly by modulating the activity of caspase-1 within the NLRP3 inflammasome pathway. This modulation suggests that PSS could influence cellular responses to stress and inflammation, making it relevant for therapeutic applications in inflammatory diseases.

Research Findings

- Caspase-1 Modulation : PSS has been shown to inhibit caspase-1 activity, leading to reduced secretion of pro-inflammatory cytokines. This effect highlights its potential use as an anti-inflammatory agent.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of PSS derivatives against neuroinflammation and oxidative stress, particularly in models of Parkinson's disease (PD).

Findings from Neuroprotective Studies

- Cell Viability : In vitro studies demonstrated that PSS derivatives significantly protected mesencephalic neurons from toxicity induced by MPP+ (a neurotoxin used to model PD). The compounds showed dose-dependent protective effects against neuronal injury .

- Inhibition of Nitric Oxide Production : One derivative exhibited prominent inhibitory activity against nitric oxide (NO) production, which is implicated in neuroinflammation. At concentrations of 2, 5, and 10 μM, it reduced NO levels by 27.8%, 57.1%, and 94.0%, respectively .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of PSS, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Phenyl methyl sulfone | Sulfone | Antimicrobial properties | Simpler structure; less cytotoxicity |

| 4-Phenylsulfonyl-1-butyne | Alkynyl sulfone | Moderate anticancer activity | Contains an alkyne functionality |

| Phenyl vinyl sulfone | Vinyl sulfone | Anticancer activity | More reactive due to vinyl group |

PSS's unique combination of structural elements contributes to its distinct reactivity and biological profile compared to these similar compounds.

Propriétés

IUPAC Name |

[(E)-2-(benzenesulfonyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCCXFLTURVLK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16212-06-9, 5418-11-1 | |

| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl trans-Styryl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Phenyl trans-styryl sulfone participate in photoredox reactions?

A2: Yes, recent research has shown that Phenyl trans-styryl sulfone can act as an electrophilic substrate in photoredox-catalyzed C-C coupling reactions. For instance, it readily reacts with 1-phenylpyrrolidine in the presence of visible-light-absorbing CdS quantum dots (QDs). This reaction proceeds without needing sacrificial reagents or co-catalysts, highlighting the potential of phenyl trans-styryl sulfone in sustainable photoredox catalysis. []

Q2: How does the structure of the ligand shell on quantum dots affect the reaction with Phenyl trans-styryl sulfone?

A3: Studies using CdS QDs have revealed that the composition of the QD ligand shell can significantly influence the rate of photocatalytic C-C coupling with Phenyl trans-styryl sulfone. Specifically, creating mixed monolayers of oleate and octylphosphonate on the QD surface enhances both the reaction rate and energy efficiency. This improvement is attributed to facilitated hole-transfer kinetics resulting from the disordered ligand shell. []

Q3: Can Phenyl trans-styryl sulfone be used to study radical reactions?

A4: Yes, Phenyl trans-styryl sulfone's double bond can readily react with carbon-centered radicals. This property has proven valuable in understanding the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Electrochemical mass spectrometry studies showed that an α-amino C(sp3) radical, generated from a tertiary amine, adds to the double bond of Phenyl trans-styryl sulfone. This addition generates another C(sp3) radical, ultimately leading to vinylation. This study highlights the role of Phenyl trans-styryl sulfone as a mechanistic probe in radical chemistry. []

Q4: How do hydroperoxides react with Phenyl trans-styryl sulfone?

A5: While simpler aryl(vinyl)sulfones readily undergo base-catalyzed addition reactions with hydroperoxides, Phenyl trans-styryl sulfone (with a phenyl substituent on the double bond) requires more drastic conditions to react. [] This difference in reactivity highlights the influence of steric hindrance on the reactivity of the double bond in Phenyl trans-styryl sulfone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.